1-Isocyanato-2-(phenoxymethyl)benzene

説明

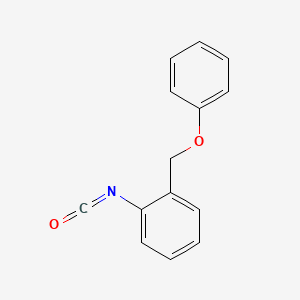

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXXDXHIUWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594646 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-00-2 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation, Molecular Weight, and Synthetic Methodologies of 2-(Phenoxymethyl)phenyl Isocyanate

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized aryl isocyanates serve as indispensable electrophilic building blocks. 2-(Phenoxymethyl)phenyl isocyanate represents a highly specialized intermediate characterized by its unique ortho-substitution pattern. The presence of the phenoxymethyl ether group adjacent to the reactive isocyanate moiety introduces critical steric and electronic parameters that dictate its downstream reactivity. This whitepaper provides an in-depth technical analysis of its molecular structure, precise molecular weight calculations, and field-proven synthetic methodologies, grounded in self-validating experimental designs.

Structural and Physicochemical Profiling

Structural Elucidation

The molecular architecture of 2-(phenoxymethyl)phenyl isocyanate consists of a central benzene ring functionalized with an isocyanate group (–N=C=O) at the C1 position and a phenoxymethyl group (–CH₂–O–C₆H₅) at the C2 (ortho) position.

From a mechanistic perspective, the ortho-phenoxymethyl group exerts significant steric shielding over the electrophilic isocyanate carbon. This steric bulk kinetically stabilizes the molecule against rapid ambient hydrolysis compared to unsubstituted phenyl isocyanate, while the ether oxygen can act as a localized hydrogen-bond acceptor or a coordinating site for transition-metal catalysts during complex cycloaddition reactions[1].

Molecular Weight and Formula Calculation

The precise calculation of the molecular weight is foundational for stoichiometric precision in synthetic workflows. The compound is derived from its primary amine precursor, 2-(phenoxymethyl)aniline[2][3].

-

Core Formula: C₁₄H₁₁NO₂

-

Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

-

Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 225.25 g/mol

Table 1: Quantitative Physicochemical Summary

| Property | Value / Description |

| Chemical Name | 2-(Phenoxymethyl)phenyl isocyanate |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.25 g/mol |

| Precursor Amine | 2-(Phenoxymethyl)aniline (CAS: 78584-41-5)[2] |

| Precursor MW | 199.25 g/mol [3] |

| Key IR Stretch (Predicted) | ~2260–2270 cm⁻¹ (Strong, asymmetric –N=C=O stretch) |

Synthetic Methodologies & Experimental Protocols

Mechanistic Causality: The Choice of Triphosgene

Historically, aryl isocyanates were synthesized using gaseous phosgene. However, as an experienced application scientist, I strongly advocate for the use of triphosgene (bis(trichloromethyl) carbonate) . Triphosgene is a stable, solid reagent that generates phosgene in situ[4][5]. This choice is not merely for safety; it allows for highly controlled, self-validating stoichiometry. By utilizing an "inverse addition" technique (adding the amine to the phosgenating agent), the local concentration of the amine remains low, effectively preventing the primary failure mode of this reaction: the formation of symmetric N,N'-diaryl ureas.

Workflow for the synthesis of 2-(phenoxymethyl)phenyl isocyanate via triphosgene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The strict exclusion of water and the order of addition ensure that the monomeric isocyanate is the exclusive product.

Table 2: Reaction Stoichiometry

| Reagent | Equivalents | Function |

| 2-(Phenoxymethyl)aniline | 1.0 eq | Starting Material |

| Triphosgene | 0.35 eq | Phosgenating Agent (Provides ~1.05 eq active phosgene) |

| Triethylamine (Et₃N) | 2.5 eq | Acid Scavenger / Catalyst |

| Anhydrous Dichloromethane | 0.1 M | Reaction Solvent |

Procedure:

-

System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Equip with a magnetic stir bar and a pressure-equalizing dropping funnel.

-

Reagent Solubilization: Dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM) within the reaction flask and cool the system to 0 °C using an ice-water bath.

-

Precursor Preparation: In a separate dry flask, dissolve 2-(phenoxymethyl)aniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Inverse Addition (Critical Step): Transfer the amine/base solution to the dropping funnel. Add this solution dropwise to the triphosgene solution over 30–45 minutes at 0 °C. Causality: This ensures the phosgenating agent is always in excess relative to the unreacted amine, suppressing urea formation.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The formation of a white precipitate (triethylammonium chloride) validates the successful elimination of HCl.

-

Workup & Isolation: Concentrate the mixture under reduced pressure (in a properly ventilated fume hood). Resuspend the crude residue in anhydrous hexane to fully precipitate the amine salts. Filter rapidly under a blanket of argon.

-

Storage: Evaporate the hexane to yield the crude 2-(phenoxymethyl)phenyl isocyanate. Due to its moisture sensitivity, it should be used immediately in downstream applications or stored neat at -20 °C under argon.

Chemical Reactivity and Downstream Applications

The electrophilic nature of the isocyanate carbon makes 2-(phenoxymethyl)phenyl isocyanate a highly versatile linchpin in medicinal chemistry. The ortho-ether linkage provides unique conformational rigidity to the resulting derivatives.

Downstream reactivity pathways of 2-(phenoxymethyl)phenyl isocyanate.

Key Transformations

-

Urea Formation: Reaction with diverse primary or secondary amines rapidly yields asymmetric ureas. The steric bulk of the phenoxymethyl group requires these reactions to be run in polar aprotic solvents (e.g., THF or DMF) to ensure complete conversion.

-

Oxazolidinone Synthesis: Aryl isocyanates undergo catalytic cycloaddition with epoxides to form 3-aryl-2-oxazolidinones[1][6]. The ether oxygen on the phenoxymethyl group can provide secondary coordination to Lewis acid catalysts (such as Cr(III) or Zn(II) complexes), potentially enhancing regioselectivity during the ring-opening of the epoxide.

Analytical Characterization Standards

To validate the integrity of the synthesized 2-(phenoxymethyl)phenyl isocyanate, the following analytical benchmarks must be met:

-

Infrared (IR) Spectroscopy: The most diagnostic tool for isocyanates. A successful synthesis is confirmed by a strong, sharp absorption band at 2260–2270 cm⁻¹ , corresponding to the asymmetric stretching of the –N=C=O bond. The absence of broad bands at 3300–3400 cm⁻¹ confirms the absence of unreacted amine or urea byproducts.

-

Mass Spectrometry (ESI-MS): Due to the high reactivity of the isocyanate group, direct MS analysis often results in the observation of the corresponding methyl carbamate (if methanol is used as a solvent) or urea. To observe the intact mass, non-nucleophilic solvents (e.g., dry acetonitrile) must be used, targeting an exact mass of [M+H]⁺ ≈ 226.08 m/z.

References

-

Royal Society of Chemistry . "[(salcen)CrIII + Lewis Base]-Catalyzed Synthesis of N-aryl-substituted Oxazolidinones from Epoxides and Aryl Isocyanates". Catalysis Science & Technology. Available at:[Link]

-

American Chemical Society . "Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate". Macromolecules. Available at:[Link]

-

ResearchGate . "Proposed scheme for a phosgene synthesis using [NEt3Me]Cl as a catalyst coupled with a subsequent phosgenation of amines". Scientific Literature. Available at: [Link]

Sources

A Comparative Technical Guide to 1-Isocyanato-2-(phenoxymethyl)benzene and 2-Phenoxyphenyl Isocyanate for Advanced Research and Drug Development

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of two structurally related aromatic isocyanates: 1-isocyanato-2-(phenoxymethyl)benzene and 2-phenoxyphenyl isocyanate. While both compounds share a core phenyl isocyanate scaffold with an oxygen-containing substituent at the ortho position, their distinct linkers—a methylene ether versus a direct ether linkage—impart unique chemical properties and reactivity profiles. This guide, designed for researchers and professionals in drug development and materials science, delves into their synthesis, characterization, reactivity, and potential applications, offering insights into the causal relationships between their structures and functions.

Structural and Physicochemical Properties: A Tale of Two Linkages

The fundamental difference between 1-isocyanato-2-(phenoxymethyl)benzene and 2-phenoxyphenyl isocyanate lies in the spacer connecting the phenoxy group to the isocyanate-bearing benzene ring. This seemingly subtle variation has significant implications for the molecule's conformation, electronic properties, and steric environment.

1-isocyanato-2-(phenoxymethyl)benzene features a flexible methylene (-CH₂-) linker between the oxygen atom and the benzene ring. This benzylic ether structure allows for greater rotational freedom, influencing how the phenoxy group is oriented relative to the reactive isocyanate moiety.

2-phenoxyphenyl isocyanate , in contrast, possesses a more rigid diaryl ether linkage. The direct connection between the two aromatic rings restricts conformational flexibility and facilitates electronic communication between the rings.

| Property | 1-Isocyanato-2-(phenoxymethyl)benzene | 2-Phenoxyphenyl Isocyanate |

| Synonyms | 2-(Phenoxymethyl)phenyl isocyanate | 1-Isocyanato-2-phenoxybenzene |

| CAS Number | 910037-00-2 | 59377-20-7[1] |

| Molecular Formula | C₁₄H₁₁NO₂ | C₁₃H₉NO₂[1] |

| Molecular Weight | 225.24 g/mol | 211.22 g/mol [1] |

The structural differences are visualized in the diagram below:

Caption: Chemical structures of the two isocyanates.

Synthesis and Spectroscopic Characterization

The synthesis of both isocyanates can be achieved from their corresponding primary amines, 2-(phenoxymethyl)aniline and 2-phenoxyaniline, respectively. The most common and industrially scalable method involves the use of phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).[2]

General Synthesis Protocol (Phosgene/Triphosgene Method)

This protocol is a generalized procedure and requires optimization for each specific substrate. The reaction is highly hazardous and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Formation of the Carbamoyl Chloride (or equivalent intermediate) The precursor amine is dissolved in an inert solvent (e.g., toluene, chlorobenzene) and treated with a phosgenating agent. The reaction is typically carried out at low temperatures to control the initial exothermic reaction.

Step 2: Elimination to Form the Isocyanate The intermediate is then heated to induce the elimination of hydrogen chloride (or other byproducts), yielding the desired isocyanate. The progress of the reaction can be monitored by the cessation of HCl evolution.

Step 3: Purification The crude isocyanate is purified by fractional distillation under reduced pressure to remove the solvent and any high-boiling impurities.

Caption: General workflow for isocyanate synthesis.

Spectroscopic Characterization

The definitive identification of these isocyanates relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2280 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra will show characteristic signals for the aromatic protons. For 1-isocyanato-2-(phenoxymethyl)benzene, a singlet for the benzylic methylene protons (-CH₂-) would be expected, typically in the range of 4.5-5.5 ppm. The aromatic protons of both molecules will appear in the range of 6.8-7.5 ppm.

-

¹³C NMR: The carbon atom of the isocyanate group is highly deshielded and will appear as a resonance in the downfield region of the spectrum, typically between 120 and 140 ppm. The benzylic carbon in 1-isocyanato-2-(phenoxymethyl)benzene would be found around 70 ppm.

Mass Spectrometry (MS): Electron impact mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for aromatic isocyanates include the loss of the NCO group (M-42) and fragmentation of the substituent chain.

Comparative Reactivity and Mechanistic Insights

The reactivity of isocyanates is dominated by the electrophilic nature of the carbonyl carbon in the -N=C=O group, making it susceptible to attack by nucleophiles. The primary reaction of interest in drug development and polymer science is the formation of urethanes (from alcohols) and ureas (from amines).

The structural differences between the two title compounds are expected to influence their reactivity in several ways:

-

Steric Hindrance: The ortho-substituent in both molecules introduces steric hindrance around the isocyanate group, which can modulate the rate of reaction with nucleophiles. The greater conformational flexibility of the phenoxymethyl group in 1-isocyanato-2-(phenoxymethyl)benzene may allow it to adopt conformations that either enhance or reduce steric shielding compared to the more rigid phenoxy group in 2-phenoxyphenyl isocyanate .

-

Electronic Effects: The oxygen atom in the ether linkage is electron-donating through resonance but electron-withdrawing through induction. In 2-phenoxyphenyl isocyanate , the direct attachment of the phenoxy group to the isocyanate-bearing ring allows for more effective electronic communication. In contrast, the methylene spacer in 1-isocyanato-2-(phenoxymethyl)benzene isolates the phenoxy group's electronic effects from the isocyanate moiety to a greater extent. This would suggest that the isocyanate group in 2-phenoxyphenyl isocyanate is slightly less electrophilic than in its counterpart.

Caption: General reaction of isocyanates with nucleophiles.

Applications in Drug Development and Medicinal Chemistry

Aromatic isocyanates are valuable building blocks in medicinal chemistry, primarily for the synthesis of ureas and carbamates, which are common functional groups in many biologically active molecules. The phenoxy and phenoxymethyl moieties can act as important pharmacophoric elements, engaging in key interactions with biological targets. The terminal phenoxy group is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4]

Potential Roles in Drug Design:

-

Scaffold Hopping and Bioisosteric Replacement: The phenoxymethylphenyl and phenoxyphenyl scaffolds can be used as bioisosteres for other aromatic systems to optimize pharmacokinetic properties, such as solubility and metabolic stability.

-

Linker Chemistry: The isocyanate group provides a reactive handle for conjugating these scaffolds to other molecules, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or targeted drug delivery systems.

-

Urea and Carbamate-Based Inhibitors: Many enzyme inhibitors, particularly kinases and proteases, feature urea or carbamate functionalities that form critical hydrogen bonds within the active site. These isocyanates provide a direct route to such compounds.

While specific examples of these two exact molecules in late-stage drug candidates are not prevalent in the public domain, the strategic use of substituted phenyl isocyanates is a well-established practice in pharmaceutical research and development.[5][6]

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.[7][8] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Exposure can lead to asthma-like symptoms, and repeated exposure can lead to sensitization.[7] All work with isocyanates should be conducted by trained personnel.

In case of exposure:

-

Skin contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye contact: Rinse cautiously with water for several minutes.[7]

-

Inhalation: Move the person to fresh air and seek medical attention.[7]

Conclusion

1-isocyanato-2-(phenoxymethyl)benzene and 2-phenoxyphenyl isocyanate represent two valuable, yet distinct, chemical tools for researchers in the fields of medicinal chemistry and materials science. Their differential structural and electronic properties, stemming from the nature of the ortho-linker, offer opportunities for fine-tuning molecular interactions and reactivity. A thorough understanding of their synthesis, characterization, and safe handling is paramount for their effective utilization in the development of novel therapeutics and advanced materials.

References

- Georganics. (2011, February 18).

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69695, 1-Isocyanato-2-methoxybenzene. Retrieved from [Link].

- Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals.

- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96.

-

Georganics. 2-Phenoxyphenyl isocyanate. Retrieved from [Link].

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

-

Paushak. Isocyanates. Retrieved from [Link].

- NIST. (n.d.).

- Google Patents. (2017).

- Royal Society of Chemistry. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- PubMed. (1996).

- Google Patents. (2020).

- Google Patents. (1988).

- Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals.

- Google Patents. (1959).

- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022). Molecules, 27(15), 4988.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Google Patents. (2000).

- ResearchGate. (2016, January 27).

- Rousseaux, S. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. TSpace Repository.

- ResearchGate. (n.d.). Synthesis of 2‐substituted Phenyl Isocyanides.

- Georganics. (2011, February 18).

- ResearchGate. (2025, August 6).

- ResearchGate. (2006, August 6). Synthesis and characterization of isocyanic acid, m‐phenylenediiso‐propylidene based poly(urethane‐urea) dispersions containing different amount of 2,2‐Bis(hydroxyl methyl)propionic acid.

- Taylor & Francis. (n.d.).

-

Paushak. Isocyanates. Retrieved from [Link].

- ResearchGate. (2021, July 7). Medicinal Chemistry of Isocyanides.

- Wikipedia. (n.d.).

- DTIC. (n.d.). 13C Solution NMR Spectra of Poly(ether)urethanes.

- ResearchGate. (n.d.).

-

Georganics. 2-Phenoxyphenyl isocyanate. Retrieved from [Link].

- MilliporeSigma. (n.d.).

- Patsnap. (2025, July 10). How Isocyanates Define New Frontiers in Healthcare?.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic compounds. Part V. Reactions of phenyl and benzoyl isocyanates and benzoyl isothiocyanate with hydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. georganics.sk [georganics.sk]

chemical suppliers for 1-Isocyanato-2-(phenoxymethyl)benzene

An In-depth Technical Guide to 1-Isocyanato-2-(phenoxymethyl)benzene for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Isocyanato-2-(phenoxymethyl)benzene. It moves beyond a simple datasheet to provide field-proven insights into sourcing, handling, and application of this versatile chemical intermediate. The structure of this document is designed to logically guide the user from fundamental properties to practical, validated experimental protocols.

Compound Profile: 1-Isocyanato-2-(phenoxymethyl)benzene

1-Isocyanato-2-(phenoxymethyl)benzene (CAS No. 910037-00-2) is an organic compound featuring a highly reactive isocyanate functional group (-N=C=O) and a phenoxymethyl substituent on a benzene ring.[1] This unique combination makes it a valuable reagent in synthetic chemistry, particularly for introducing specific structural motifs in drug discovery and polymer science.

The isocyanate group is an electrophilic carbon atom that readily reacts with nucleophiles such as alcohols, amines, and even water.[1] This reactivity is the cornerstone of its utility, allowing for the formation of carbamates, ureas, and other derivatives, which are pivotal structures in many pharmaceutical compounds and advanced materials.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 910037-00-2 | [1] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][4] |

| Molecular Weight | 225.25 g/mol | [4] |

| SMILES | c1ccc(cc1)OCc1ccccc1N=C=O | [1] |

| InChI | InChI=1/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | [1] |

Critical Safety & Handling Protocols

Isocyanates as a chemical class are potent sensitizers and require stringent safety protocols.[5] The primary routes of exposure are inhalation and dermal contact, which can lead to severe allergic reactions, asthma-like symptoms, and skin irritation.[6][7]

Core Safety Directives:

-

Ventilation: All handling of 1-Isocyanato-2-(phenoxymethyl)benzene must be performed in a certified chemical fume hood with robust airflow to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

-

Gloves: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

Respiratory Protection: In situations where vapor concentrations are unknown or ventilation is inadequate, a supplied-air respirator is essential.[6][7]

-

-

Incompatible Materials: Isocyanates react exothermically and potentially violently with many common laboratory reagents. Strict segregation from water, alcohols, amines, and strong bases or oxidizing agents is critical to prevent runaway reactions.[5][8] The reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[5]

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[5][8][9] The container must be kept tightly sealed to protect it from moisture.

Emergency Spill Response: In the event of a spill, evacuate the area immediately.[9] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5] Do not use water. Scoop the absorbed material into an open container; do not seal it, as CO₂ evolution could cause over-pressurization.[5] The container should be moved to a well-ventilated area for subsequent disposal according to institutional and local regulations.

Sourcing and Supplier Qualification

As a specialized research chemical, 1-Isocyanato-2-(phenoxymethyl)benzene is not available from all major suppliers. Procurement requires careful qualification to ensure material quality and consistency, which are paramount for reproducible research.

Key Supplier Evaluation Criteria:

-

Purity Specification: Look for suppliers that provide a guaranteed purity level, typically 97% or higher for research applications.[4]

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document validates the purity and identity of the compound through analytical testing data (e.g., NMR, HPLC).

-

Safety Data Sheet (SDS): A comprehensive and up-to-date SDS is non-negotiable. It provides critical safety, handling, and disposal information.[6][7]

-

Packaging and Shipping: The compound should be shipped in appropriate, sealed containers that comply with transportation regulations for hazardous materials.

Table 2: Potential Commercial Suppliers

| Supplier | Product Name | Purity | Notes |

| Thermo Scientific™ | 1-Isocyanato-2-(phenoxymethyl)benzene, 97% | 97% | Available through distributors like Fisher Scientific.[4] |

| CymitQuimica | 1-isocyanato-2-(phenoxymethyl)benzene | N/A | Lists the compound but may have variable stock.[1] |

Synthetic Pathways and Core Applications

The synthetic utility of 1-Isocyanato-2-(phenoxymethyl)benzene is centered on the electrophilicity of the isocyanate group.

Synthesis of Isocyanates

The industrial production of isocyanates has historically relied on the use of highly toxic phosgene gas.[10][11] For laboratory-scale synthesis, a safer and more common method involves the reaction of the corresponding primary amine with triphosgene (bis(trichloromethyl) carbonate), a stable solid that serves as a phosgene equivalent.[12] This approach mitigates the significant hazards associated with handling gaseous phosgene.[12]

Applications in Drug Development and Medicinal Chemistry

The isocyanate moiety is a critical building block for creating urea and carbamate linkages, which are prevalent in modern pharmaceuticals.[3] These linkages can improve a molecule's pharmacological properties, such as cell permeability, metabolic stability, and target binding affinity.

-

Urea Formation: Reaction with a primary or secondary amine yields a substituted urea. This is a fundamental reaction in the synthesis of many kinase inhibitors and other targeted therapies.

-

Carbamate Formation: Reaction with an alcohol produces a carbamate, a functional group found in various therapeutic agents.

The workflow for utilizing this reagent typically involves its reaction with a nucleophilic partner to build a more complex molecular architecture, a key strategy in diversity-oriented synthesis.[2]

Validated Experimental Protocols

The following protocols are provided as a guide. All steps must be conducted inside a certified chemical fume hood with appropriate PPE.

Protocol: Synthesis of a Disubstituted Urea

This protocol describes the reaction of 1-Isocyanato-2-(phenoxymethyl)benzene with a generic primary amine (e.g., benzylamine) to form the corresponding urea derivative.

Materials:

-

1-Isocyanato-2-(phenoxymethyl)benzene (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

Dissolve 1-Isocyanato-2-(phenoxymethyl)benzene in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of benzylamine in anhydrous DCM.

-

Slowly add the benzylamine solution to the stirred isocyanate solution at room temperature over 10-15 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The resulting crude urea product can be purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the urea synthesis protocol.

Sources

- 1. CAS 910037-00-2: 1-isocyanato-2-(phenoxymethyl)benzene [cymitquimica.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. 1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 5. Isocyanates – A family of chemicals [tc.canada.ca]

- 6. chemos.de [chemos.de]

- 7. chemicals.basf.com [chemicals.basf.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

Ortho-Substituted Benzyl Ether Isocyanates: A Technical Guide to Photocleavable Linkers and Self-Immolative Polymers

Executive Summary

In the rapidly evolving fields of targeted drug delivery and stimuli-responsive materials, achieving precise spatiotemporal control over molecular release is a critical challenge. Ortho-substituted benzyl ether isocyanates —specifically o-nitrobenzyl (oNB) derivatives—have emerged as premier bifunctional building blocks for this purpose.

By combining the highly reactive electrophilicity of an isocyanate group with the photolabile properties of an ortho-substituted benzyl ether, researchers can synthesize stable carbamate or urea linkages that remain intact under physiological conditions but rapidly cleave upon targeted ultraviolet (UV) or near-infrared (NIR) irradiation. As a Senior Application Scientist, I have observed that the successful deployment of these linkers in Antibody-Drug Conjugates (ADCs) and Self-Immolative Polymers (SIPs) depends heavily on a deep understanding of their photolytic causality, substituent tuning, and rigorous synthetic validation.

This whitepaper provides an in-depth mechanistic analysis, quantitative data on structural tuning, and self-validating experimental protocols for utilizing ortho-substituted benzyl ether isocyanates in advanced drug development.

Mechanistic Causality: The Norrish Type II Cleavage Pathway

The utility of ortho-substituted benzyl ether isocyanates is rooted in their unique photochemical degradation pathway. To design an effective photolabile prodrug, one must understand why the ortho-substitution is non-negotiable and how the isocyanate-derived linkage facilitates payload release.

The Role of the Ortho-Nitro Substituent

The spatial proximity of the nitro group to the benzylic proton is the fundamental driver of the cleavage mechanism. When an o-nitrobenzyl carbamate or urea is exposed to UV light (typically 350–365 nm), the nitro group absorbs a photon and transitions to an excited singlet state, followed by intersystem crossing to a triplet state. Because the nitro oxygen is situated ortho to the benzylic carbon, it is perfectly positioned to abstract a benzylic hydrogen atom. This intramolecular H-abstraction forms a highly reactive aci-nitro intermediate [1].

The Role of the Isocyanate Linkage

Isocyanates (R-N=C=O) are utilized because they react rapidly and quantitatively with alcohols to form carbamates, and with amines to form ureas. Unlike ester linkages, which are susceptible to premature enzymatic hydrolysis in plasma, carbamates and ureas offer superior physiological stability. Following the photochemical H-abstraction, the aci-nitro intermediate rearranges into a cyclic hemiacetal, which subsequently collapses. This collapse severs the benzylic carbon-heteroatom bond, releasing an unstable carbamic acid. The carbamic acid then undergoes spontaneous, irreversible decarboxylation (self-immolation) to release CO₂ and the pristine amine payload.

Figure 1: Photolytic cleavage cascade of an o-nitrobenzyl carbamate/urea.

Structural Tuning & Quantitative Data

The photolytic efficiency (quantum yield) and the required cleavage wavelength can be finely tuned by altering the substituents on the aromatic ring. For instance, adding electron-donating methoxy groups shifts the absorption maximum toward the visible spectrum, which is highly desirable for biological applications to minimize UV-induced cellular damage [2].

Table 1: Photolytic Properties of Ortho-Substituted Benzyl Ether Linkers

| Substituent Variant | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Approx. Half-Life (t½) at 365 nm | Byproduct Toxicity |

| Unsubstituted o-Nitrobenzyl (oNB) | 350 - 365 | 0.10 - 0.60 | ~5 min | Moderate (o-nitrosobenzaldehyde) |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 365 - 420 | 0.01 - 0.10 | ~15 min | Low |

| 2-(2-Nitrophenyl)propyl (NPP) | 350 - 365 | 0.40 - 0.60 | ~2 min | Low (ketone byproduct) |

| o-Nitro-2-phenethyl (NPE) | 350 - 365 | ~0.10 | ~10 min | Moderate |

Data synthesized from established structure-property relationship studies on photolabile protecting groups [1, 3].

Experimental Protocols: Synthesis & Validation

The synthesis of photolabile isocyanates requires strict anhydrous conditions. The following protocol outlines a self-validating workflow for generating an o-nitrobenzyl ether isocyanate and conjugating it to a primary amine payload (e.g., a chemotherapeutic agent or a fluorophore).

Protocol: Synthesis of an o-NB Isocyanate Linker and Payload Conjugation

Phase 1: Isocyanate Generation

-

Reagent Preparation: Dissolve the o-nitrobenzyl ether amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive isocyanate intermediate back into an amine, which would subsequently react with remaining isocyanate to form an insoluble, unreactive symmetric urea dead-end product.

-

-

Triphosgene Addition: Cool the reaction vessel to 0 °C. Add triphosgene (0.35 eq), followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The 0.35 eq ratio provides a slight excess of phosgene equivalents (1 mole of triphosgene yields 3 moles of phosgene). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the precursor amine.

-

-

Intermediate Validation: Stir for 2 hours at room temperature. Validate complete conversion via FTIR spectroscopy.

-

Self-Validation Step: Do not proceed until a strong, distinct -N=C=O stretching band is observed at ~2260 cm⁻¹ .

-

Phase 2: Payload Conjugation & Verification 4. Coupling: Add the amine-bearing payload (0.9 eq) directly to the crude isocyanate solution.

-

Causality: Using a slight stoichiometric deficit of the payload ensures its complete consumption. This makes downstream purification significantly easier, as the excess linker can be selectively quenched.

-

Quenching & Purification: After 4 hours of stirring, quench the reaction with excess anhydrous methanol. This converts any unreacted isocyanate into a separable methyl carbamate. Purify the target urea-linked prodrug via preparative HPLC.

-

Cleavage Assay (Self-Validation): Dissolve a purified aliquot of the prodrug in PBS (pH 7.4). Irradiate at 365 nm (10 mW/cm²) for 10 minutes. Analyze the sample via LC-MS to confirm the disappearance of the prodrug mass and the quantitative appearance of the free payload mass [4].

Figure 2: End-to-end workflow for synthesizing and validating photolabile isocyanate conjugates.

Applications in Advanced Drug Development

Self-Immolative Polymers (SIPs)

Ortho-substituted benzyl ether isocyanates are heavily utilized as end-capping agents for Self-Immolative Polymers (SIPs), such as poly(benzyl carbamate)s and polyglyoxylates. By reacting the isocyanate with the terminal hydroxyl or amine group of the polymer backbone, the entire polymer is stabilized. Upon localized light exposure, the o-nitrobenzyl group cleaves, unmasking the polymer terminus and triggering a rapid, head-to-tail depolymerization cascade. This mechanism is currently being explored for the fabrication of transient medical implants and on-demand drug-eluting hydrogels [2].

Antibody-Drug Conjugates (ADCs) & Photocaged Therapeutics

In oncology, off-target toxicity remains a primary hurdle. By utilizing o-nitrobenzyl ether isocyanates to link highly potent cytotoxins (e.g., auristatins or maytansinoids) to targeting antibodies, researchers can create ADCs that remain completely inert in systemic circulation. Once the ADC localizes to the tumor microenvironment, targeted fiber-optic UV/NIR irradiation can be applied to selectively cleave the carbamate/urea bond, releasing the active payload exclusively at the tumor site, thereby drastically widening the therapeutic window [3].

References

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Self-Immolative Polymers: From Synthesis to Applications. Annual Review of Chemical and Biomolecular Engineering.[Link]

-

Review and Future Perspectives of Stimuli-Responsive Bridged Polysilsesquioxanes in Controlled Release Applications. MDPI Polymers.[Link]

- Synthesis of photocaged diamines and their application in photoinduced self‐assembly.

1-Isocyanato-2-(phenoxymethyl)benzene: A Comprehensive Technical Guide to Its Chemical Biology, SMILES, InChIKey, and Synthetic Applications

Executive Summary

1-Isocyanato-2-(phenoxymethyl)benzene is a highly versatile, bifunctional organic building block predominantly utilized in advanced organic synthesis, materials science, and drug discovery. Characterized by a highly electrophilic isocyanate group (-N=C=O) and an ortho-substituted phenoxymethyl moiety, this compound serves as a critical precursor for synthesizing asymmetric ureas, carbamates, and complex heterocyclic scaffolds.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide details the structural bioinformatics of the compound, explores its mechanistic reactivity, and provides field-proven, self-validating protocols for its application in pharmaceutical development.

Chemical Identity & Structural Bioinformatics

Accurate cheminformatics data is foundational for molecular modeling, virtual screening, and laboratory inventory management. The SMILES and InChIKey strings ensure the unambiguous digital representation of the molecule's topology, connectivity, and stereochemistry.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | 1-isocyanato-2-(phenoxymethyl)benzene |

| CAS Number | 910037-00-2 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.25 g/mol |

| SMILES | O=C=NC1=CC=CC=C1COC1=CC=CC=C1 |

| InChIKey | FGEXXDXHIUWRRS-UHFFFAOYSA-N |

| PubChem CID | 18525894 |

| Purity (Commercial Standard) | ≥97% |

Data sourced from authoritative chemical databases and supplier specifications[1].

Mechanistic Reactivity & Chemical Biology

The synthetic utility of 1-Isocyanato-2-(phenoxymethyl)benzene stems from the cumulative electron-withdrawing nature of the isocyanate group, making the central carbon highly susceptible to nucleophilic attack.

-

Steric and Electronic Influence: The ortho-phenoxymethyl group provides significant steric bulk, which can dictate the regioselectivity and conformation of the resulting urea or carbamate. In biological systems, this bulky, lipophilic ether acts as a potent vector for engaging hydrophobic pockets or facilitating π-π stacking interactions with target proteins.

-

Moisture Sensitivity & Causality: Isocyanates are notoriously sensitive to moisture. Reaction with atmospheric or solvent-borne water yields a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form the corresponding aniline[2]. This newly formed aniline can then react with unreacted isocyanate in the flask to form an unwanted, highly insoluble symmetric urea byproduct. Understanding this degradation pathway is critical for designing successful experimental workflows.

Caption: Reaction pathways of 1-Isocyanato-2-(phenoxymethyl)benzene with various nucleophiles.

Experimental Workflows & Protocols

To ensure high-fidelity synthesis and minimize the symmetric urea byproducts discussed above, the following self-validating protocol outlines the synthesis of an asymmetric urea derivative.

Protocol 1: Synthesis of Asymmetric Ureas

Rationale: The reaction between an isocyanate and an aliphatic or aromatic amine is typically rapid and highly exothermic. This protocol emphasizes strict anhydrous conditions and thermal control to prevent the hydrolysis-decarboxylation pathway[2].

-

Preparation of the Amine Solution: Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert Argon or Nitrogen atmosphere.

-

Causality: Anhydrous solvents are non-negotiable; even trace water will degrade the isocyanate titer, generate CO₂ gas, and complicate downstream purification.

-

-

Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: Lowering the thermal energy mitigates the exothermic nucleophilic addition, preventing localized heating that can drive side reactions or thermal degradation of the isocyanate.

-

-

Isocyanate Addition: Dissolve 1.05 equivalents of 1-Isocyanato-2-(phenoxymethyl)benzene in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15–30 minutes.

-

Reaction Maturation & Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC.

-

Self-Validation Step: To definitively confirm the consumption of the starting material without relying solely on MS, use FT-IR spectroscopy to monitor the disappearance of the strong, characteristic isocyanate asymmetric stretch (ν N=C=O) at ~2270 cm⁻¹.

-

-

Quenching and Workup: Once the isocyanate is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure asymmetric urea.

Caption: Step-by-step experimental workflow for the synthesis of asymmetric ureas.

Protocol 2: Safe Handling and Storage

-

Toxicity: Like most isocyanates, this compound is a potent sensitizer and respiratory irritant[3]. All manipulations MUST be performed inside a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon). Ensure the container is tightly sealed with Parafilm or PTFE tape to exclude atmospheric moisture and prevent the gradual formation of insoluble polyureas.

Applications in Drug Development

In medicinal chemistry, the 1-Isocyanato-2-(phenoxymethyl)benzene building block is highly prized for generating combinatorial libraries of ureas and carbamates.

-

Kinase Inhibitors: The urea motif is a privileged pharmacophore in Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib), where it forms critical bidentate hydrogen bonds with the DFG-out conformation of the kinase hinge region. The ortho-phenoxymethyl tail can be synthetically directed into adjacent allosteric hydrophobic pockets to increase target residence time and selectivity.

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea functional group is the primary transition-state mimic used to inhibit sEH, an important enzymatic target for cardiovascular, neurodegenerative, and inflammatory diseases. The bulky phenoxymethyl group perfectly mimics the endogenous lipid substrates of sEH.

References

Sources

- 1. 1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 2. WO2014031568A1 - Silane-terminated polyurethane and rubber composite materials - Google Patents [patents.google.com]

- 3. CAS 910037-00-2: 1-isocyanato-2-(phenoxymethyl)benzene [cymitquimica.com]

Technical Whitepaper: Solubility Dynamics and Solvent Compatibility of 1-Isocyanato-2-(phenoxymethyl)benzene

Executive Summary

1-Isocyanato-2-(phenoxymethyl)benzene (CAS 910037-00-2) is a highly reactive, bifunctional organic building block predominantly utilized in the synthesis of specialty polymers, polyurethanes, and pharmaceutical intermediates[1]. Characterized by an electrophilic isocyanate functional group (-N=C=O) and a lipophilic phenoxymethyl ether linkage, its processing requires a rigorous understanding of solvent-solute interactions[1].

As a Senior Application Scientist, I approach the dissolution of this compound not merely as a physical phase change, but as a system of competing kinetic pathways. The core challenge in formulating 1-Isocyanato-2-(phenoxymethyl)benzene is achieving complete solvation while actively preventing the thermodynamically favorable degradation of the isocyanate moiety[2]. This guide provides a comprehensive, self-validating framework for selecting solvents and handling this sensitive compound.

Structural Causality & Physicochemical Profiling

The solubility profile of 1-Isocyanato-2-(phenoxymethyl)benzene (Molecular Weight: 225.25 g/mol , Formula: C14H11NO2[3]) is dictated by two opposing structural elements:

-

The Phenoxymethyl and Benzene Rings: These aromatic, lipophilic domains drive high theoretical solubility in non-polar to moderately polar organic solvents through robust van der Waals forces and dipole-dipole interactions.

-

The Isocyanate Group (-N=C=O): The cumulative double-bond system renders the central carbon highly electrophilic. This structural feature strictly prohibits the use of protic or nucleophilic solvents, which will rapidly attack the carbon center[4].

Because of this extreme reactivity, solvent selection is governed entirely by chemical inertness rather than simple dielectric constant or polarity matching.

Solvent Compatibility & Solubility Matrix

To ensure structural integrity, solvents must be strictly aprotic and non-nucleophilic[5]. The table below summarizes the quantitative and qualitative solubility data for 1-Isocyanato-2-(phenoxymethyl)benzene across various solvent classes.

| Solvent Class | Representative Solvents | Estimated Solubility | Chemical Compatibility & Stability |

| Non-Polar Aprotic | Toluene, Hexane, Heptane | High (>100 mg/mL) | Excellent. Inert to the -N=C=O group. Ideal for long-term storage or non-polar reactions. |

| Polar Aprotic (Ethers/Ketones) | Tetrahydrofuran (THF), Acetone, 1,4-Dioxane | Miscible / Very High | Excellent. Highly recommended for synthesis, provided solvents are strictly anhydrous. |

| Polar Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Miscible / Very High | Excellent. High solvation power for the aromatic rings; inert to the isocyanate. |

| Polar Aprotic (Amides/Sulfoxides) | DMF, NMP, DMSO | High (>100 mg/mL) | Sub-optimal. While soluble, DMF often contains trace dimethylamine impurities, and DMSO is notoriously difficult to dry completely, risking degradation[6]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Reactive / Degrades | Incompatible. Rapid alcoholysis occurs, destroying the compound to form carbamates[4]. |

| Aqueous | Water, Aqueous Buffers | Reactive / Degrades | Incompatible. Vigorous hydrolysis leads to rapid decomposition and gas (CO2) evolution[7]. |

Mechanistic Insights: Solvent-Solute Interactions

Understanding why certain solvents fail is critical to preventing catastrophic experimental errors. The degradation of 1-Isocyanato-2-(phenoxymethyl)benzene in improper solvents follows two primary pathways:

-

Alcoholysis in Protic Solvents: When exposed to alcohols (e.g., methanol), the oxygen nucleophile attacks the electrophilic isocyanate carbon. This concerted nucleophilic addition across the N=C bond yields a stable methyl carbamate (urethane)[4]. This reaction is the foundation of polyurethane synthesis but represents a total loss of the starting material if unintended.

-

Hydrolysis and Urea Precipitation in "Wet" Aprotic Solvents: If trace moisture is present in an otherwise acceptable aprotic solvent (like wet THF or DCM), water attacks the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO2 gas) to yield a highly nucleophilic primary amine[7]. This newly formed amine immediately reacts with another equivalent of unreacted 1-Isocyanato-2-(phenoxymethyl)benzene to form a highly insoluble, symmetric urea[2].

Causality Check: The appearance of a white, turbid precipitate in your isocyanate solution is the macroscopic visual evidence of this microscopic urea formation. This is why strictly anhydrous conditions are non-negotiable.

Self-Validating Protocol: Isocyanate Dissolution & Verification

To guarantee scientific integrity, the following methodology is designed as a self-validating system . It does not assume the solvent is dry; it chemically proves the isocyanate remains intact post-dissolution.

Phase 1: Solvent Preparation

-

Select an ideal polar aprotic solvent (e.g., Dichloromethane or THF).

-

Dry the solvent over activated 3Å or 4Å molecular sieves for a minimum of 24 hours prior to use to ensure water content is <10 ppm.

-

Degas the solvent by sparging with dry Nitrogen or Argon for 15 minutes.

Phase 2: Inert Dissolution

-

Transfer the desired mass of 1-Isocyanato-2-(phenoxymethyl)benzene (e.g., 250 mg[3]) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Purge the flask with Argon (3x vacuum/backfill cycles).

-

Inject the anhydrous solvent via a gas-tight syringe through a rubber septum.

-

Stir at room temperature (20°C) until complete visual dissolution is achieved (solution should be perfectly clear and colorless to pale yellow).

Phase 3: Analytical Validation (The Self-Check)

-

Extract a 50 µL aliquot of the solution and analyze it via benchtop ATR-FTIR spectroscopy.

-

Validation Criteria:

-

Pass: The presence of a sharp, highly intense asymmetric stretching band at ~2270 cm⁻¹ confirms the intact -N=C=O group.

-

Fail: The appearance of broad peaks at ~3300 cm⁻¹ (N-H stretch) or ~1700 cm⁻¹ (C=O stretch) indicates moisture contamination and carbamate/urea formation. If these peaks are present, the solution must be discarded.

-

Workflow Visualization

Fig 1: Solvent selection and self-validating handling workflow for isocyanate dissolution.

References

-

Fisher Scientific - 1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific. Retrieved from: [Link]

-

ACS Omega - How To Get Isocyanate? Retrieved from:[Link]

-

Reddit (r/chemistry) - Isocyanate Chemistry & Solvent Interactions. Retrieved from: [Link]

-

Journal of Organic Chemistry (via KU Leuven) - The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from:[Link]

-

Wikipedia - Propyl isocyanate (General Isocyanate Reactivity with Water). Retrieved from:[Link]

-

ResearchGate - Effect of solvent properties on reaction of isocyanates. Retrieved from: [Link]

Sources

- 1. CAS 910037-00-2: 1-isocyanato-2-(phenoxymethyl)benzene [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Propyl isocyanate - Wikipedia [en.wikipedia.org]

The Reactivity Profile of Phenoxymethyl Substituted Isocyanates: A Comprehensive Technical Guide

Executive Summary

Phenoxymethyl substituted isocyanates—ranging from ortho-substituted aromatic variants like 1-isocyanato-2-(phenoxymethyl)benzene to direct alkoxymethyl/aryloxymethyl isocyanates—represent a highly specialized class of electrophilic reagents. Their unique structural topology, characterized by the juxtaposition of an electron-withdrawing ether linkage and a highly reactive cumulene system, dictates a distinct reactivity profile. This whitepaper synthesizes the thermodynamic, kinetic, and mechanistic principles governing these compounds, providing drug development professionals and polymer scientists with actionable, field-proven methodologies for their application.

Structural and Electronic Paradigms

The reactivity of an isocyanate (-N=C=O) is fundamentally governed by the partial positive charge (

Inductive vs. Steric Effects

-

Electronic Activation: The electronegative oxygen atom in the phenoxymethyl group pulls electron density away from the isocyanate carbon. This increases the electrophilicity of the cumulene carbon, making it highly susceptible to nucleophilic attack compared to standard aliphatic isocyanates (e.g., hexamethylene diisocyanate) [1].

-

Steric Modulation: In aromatic variants such as 1-isocyanato-2-(phenoxymethyl)benzene (CAS 910037-00-2), the ortho-phenoxymethyl group introduces steric bulk. While the electronic effect accelerates reactivity, the steric hindrance dictates the trajectory of incoming nucleophiles, often resulting in high regioselectivity during cycloaddition reactions [1].

Core Reactivity Profile

Nucleophilic Addition (Urea and Urethane Formation)

Phenoxymethyl isocyanates react rapidly with primary/secondary amines, alcohols, and thiols. The reaction proceeds via a zwitterionic tetrahedral intermediate. Because the phenoxymethyl group stabilizes the developing negative charge on the nitrogen atom during the transition state, the activation energy (

Mechanism of nucleophilic addition to phenoxymethyl isocyanates.

Cycloaddition and Thermal Dissociation

Isocyanates readily undergo cycloaddition with epoxides to form oxazolidinones. For example, the reaction of phenyl isocyanate with phenoxymethyl oxirane (phenyl glycidyl ether) yields 5-(phenoxymethyl)-3-phenyl-2-oxazolidinone [3].

Understanding the thermal stability of these adducts is critical for polymer and materials science. Kordomenos and Kresta (1981) demonstrated that the thermal dissociation of urethane, oxazolidone, and isocyanurate groups follows first-order kinetics [2]. The cleavage of oxazolidinone rings proceeds through the formation of carbon dioxide and other intermediates, eventually leading to irreversible degradation into anilines and phenols [2].

Cycloaddition and subsequent thermal dissociation pathways.

Quantitative Data Presentation

The thermodynamic and kinetic parameters dictate the processing windows for phenoxymethyl isocyanate derivatives. The table below summarizes the thermal stability hierarchy (Carbamate < Oxazolidone < Isocyanurate) based on established kinetic models [2][3].

| Compound / Adduct Type | Model Compound Example | Enthalpy of Reaction ( | Activation Energy ( | Thermal Stability Limit |

| Carbamate (Urethane) | Butyl phenylcarbamate | ~ -90 to -110 kJ/mol | 110 - 130 kJ/mol | ~ 120°C - 150°C |

| Oxazolidinone | 5-(phenoxymethyl)-3-phenyl-2-oxazolidinone | -196.7 kJ/mol | 140 - 155 kJ/mol | ~ 180°C - 220°C |

| Isocyanurate | 1,3,5-triphenyl-s-triazine-2,4,6-trione | N/A (Trimerization) | > 160 kJ/mol | > 250°C |

Data synthesized from the IR-sealed ampule kinetic measurements [2] and standard thermodynamic evaluations [3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an In-Process Control (IPC) to verify causality and reaction progress without relying on external assumptions.

Protocol 1: Synthesis of N-Substituted Ureas via Nucleophilic Addition

Objective: To synthesize a high-purity urea derivative from 1-isocyanato-2-(phenoxymethyl)benzene and a primary amine. Causality Focus: Isocyanates are highly sensitive to moisture, which causes premature hydrolysis into unstable carbamic acids that decarboxylate into amines, leading to symmetric urea byproducts. Strict anhydrous conditions are mandatory.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

-

Solvent Dispensation: Add 20 mL of anhydrous dichloromethane (DCM) (water content < 50 ppm). Causality: DCM provides excellent solubility for both the isocyanate and the resulting urea while remaining inert.

-

Reagent Addition: Dissolve 1.0 mmol of 1-isocyanato-2-(phenoxymethyl)benzene in the DCM. Cool the mixture to 0°C using an ice bath to control the exothermic nucleophilic attack.

-

Amine Introduction: Add 1.05 mmol of the target primary amine dropwise over 10 minutes.

-

Self-Validating IPC (FT-IR): After 30 minutes of stirring at room temperature, withdraw a 0.1 mL aliquot. Analyze via ATR-FTIR. Validation: The reaction is complete when the strong, distinct asymmetric stretch of the isocyanate group at ~2270 cm⁻¹ completely disappears, and a new sharp urea carbonyl peak appears at ~1650 cm⁻¹ .

-

Workup: If the IPC confirms completion, quench the reaction with 5 mL of 0.1 M HCl to neutralize the trace excess amine. Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Kinetics of Thermal Dissociation (IR-Sealed Ampule Method)

Objective: To determine the activation energy (

-

Sample Preparation: Load 50 mg of purified 5-(phenoxymethyl)-3-phenyl-2-oxazolidinone into a heavy-walled glass ampule.

-

Atmospheric Control: Evacuate the ampule to 10⁻³ Torr and backfill with dry nitrogen three times to remove ambient oxygen and moisture, preventing oxidative degradation. Seal the ampule using a glassblowing torch.

-

Thermal Incubation: Submerge the sealed ampule in a precisely controlled silicone oil bath at target temperatures (e.g., 180°C, 200°C, 220°C) for predefined time intervals (e.g., 10, 20, 30 minutes).

-

Quenching: Rapidly cool the ampule in a dry ice/acetone bath (-78°C) to instantaneously halt the dissociation kinetics.

-

Self-Validating Analysis: Open the ampule and dissolve the contents in anhydrous chloroform. Perform quantitative FT-IR spectroscopy.

-

Data Extraction: Track the decay of the oxazolidinone carbonyl stretch at 1760 cm⁻¹ . Plot

versus time (

References

-

Kordomenos, P. I., & Kresta, J. E. "Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups." Macromolecules, 1981, 14(5), 1434-1437. Available at: [Link]

-

Lebedev, B.V., Bykova, T.A., Kiparisova, E.G., Frenkel, Ts.M., Fainleib, A.M., Pankratov, V.A. "Thermodynamics of phenyl glycidyl ether and its reactions with diphenylcarbodiimide and phenyl isocyanate with the formation of iminooxazolidine and oxazolidinone in the 0-330 K range." Bull. Acad. Sci. USSR, Div. Chem. Sci., 1988. NIST Chemistry WebBook. Available at: [Link]

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Protocols for 1-Isocyanato-2-(phenoxymethyl)benzene

Part 1: Executive Summary

1-Isocyanato-2-(phenoxymethyl)benzene (CAS: 910037-00-2) is a highly specialized aromatic isocyanate utilized as a critical intermediate in the synthesis of specialty polyurethanes, advanced coatings, and pharmaceutical derivatives[1]. Handling this compound requires a rigorous understanding of its physicochemical behavior, as its unique structural topology presents specific toxicological risks and moisture sensitivities. This whitepaper synthesizes technical accuracy with field-proven insights to provide an authoritative guide on its safety profile, mechanistic toxicology, and self-validating handling protocols.

Part 2: Physicochemical Profiling & Structural Causality

The reactivity of 1-isocyanato-2-(phenoxymethyl)benzene is driven by its highly electrophilic isocyanate (-N=C=O) carbon. The presence of the ortho-phenoxymethyl group introduces both steric hindrance and a localized electron-withdrawing inductive effect via the ether oxygen. This unique structural topology slightly moderates the nucleophilic attack rate compared to unhindered phenyl isocyanates, yet the compound remains highly reactive toward primary amines, hydroxyls, and water[1].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Isocyanato-2-(phenoxymethyl)benzene |

| CAS Number | 910037-00-2 |

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.25 g/mol |

| Functional Groups | Isocyanate, Phenoxymethyl, Aromatic Ring |

| Physical State | Liquid/Solid (temperature dependent) |

| Solubility | Reacts violently with water; soluble in aprotic solvents (e.g., DMF, Toluene) |

Part 3: Toxicological Mechanisms & Health Hazards

Like most aromatic isocyanates, 1-isocyanato-2-(phenoxymethyl)benzene is a potent respiratory and dermal sensitizer[2]. The toxicity is fundamentally linked to its ability to act as a hapten.

Causality of Sensitization: Upon inhalation or dermal exposure, the electrophilic isocyanate group covalently binds to nucleophilic residues (e.g., the epsilon-amino group of lysine or thiol group of cysteine) on autologous human proteins like Human Serum Albumin (HSA). This hapten-protein complex is recognized by dendritic cells as a foreign antigen, triggering a Th2-mediated immune response. This cascade culminates in IgE antibody production, leading to permanent sensitization and occupational asthma upon subsequent exposures[3].

Mechanism of isocyanate-induced respiratory sensitization via protein haptenation.

Part 4: Self-Validating Experimental Protocols for Handling & Decontamination

To ensure absolute safety and experimental integrity, handling 1-isocyanato-2-(phenoxymethyl)benzene requires strict adherence to moisture-free conditions and validated decontamination procedures.

Protocol 1: Inert Atmosphere Handling Workflow

-

Preparation : Purge a Schlenk line or glovebox with high-purity Argon or Nitrogen. The ambient humidity must be maintained at <5 ppm.

-

Transfer : Use oven-dried, gas-tight syringes for transferring the compound.

-

Causality : The isocyanate reacts with trace water to form an unstable carbamic acid, which rapidly decarboxylates to yield an amine. This amine then reacts with unreacted isocyanate to form insoluble symmetric ureas, destroying reagent stoichiometry.

-

-

Self-Validation : The absence of a white, insoluble precipitate (urea) in the reaction flask acts as a self-validating indicator that the anhydrous environment was successfully maintained.

Protocol 2: Self-Validating Spill Decontamination

In the event of a spill, standard absorbents are insufficient. A chemical neutralization step is mandatory[4].

-

Containment : Evacuate the area, don appropriate PPE (including a supplied-air respirator), and cover the spill with an inert absorbent (e.g., dry sand or vermiculite).

-

Neutralization : Apply a decontamination solution consisting of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

-

Causality : Ammonia acts as a strong nucleophile, rapidly converting the toxic isocyanate to a benign urea derivative. The detergent lowers surface tension, allowing the aqueous ammonia to penetrate the hydrophobic isocyanate layer.

-

-

Self-Validation : The neutralization reaction generates carbon dioxide (CO2). The visual cessation of effervescence (bubbling) serves as a self-validating indicator that the isocyanate has been fully consumed.

-

Disposal : Transfer the neutralized slurry to an open container and leave it in a fume hood for 48 hours to allow complete CO2 off-gassing before sealing.

Step-by-step workflow for isocyanate spill decontamination and neutralization.

Part 5: Storage, Stability, and Incompatibility

1-Isocyanato-2-(phenoxymethyl)benzene must be stored under an inert atmosphere at 2-8°C, strictly protected from light and moisture[5].

-

Incompatibilities : Water, alcohols, strong bases, amines, and transition metal catalysts[6].

-

Causality : Contact with incompatible nucleophiles leads to highly exothermic polymerization or rapid CO2 generation. If moisture enters a sealed container, the resulting CO2 pressure will cause catastrophic container rupture and aerosolization of the toxic compound.

Part 6: Regulatory Compliance & GHS Classification

Based on the chemical class of aromatic isocyanates and specific safety data, the following Globally Harmonized System (GHS) classifications apply to 1-Isocyanato-2-(phenoxymethyl)benzene[7][8]:

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

References

-

Fisher Scientific. "1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific™". Fisher Scientific Safety Data. [Link]

-

Safe Work Australia. "Guide to Handling Isocyanates". Australian Government Statutory Agency.[Link]

Sources

- 1. CAS 910037-00-2: 1-isocyanato-2-(phenoxymethyl)benzene [cymitquimica.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. genyk.com [genyk.com]

- 5. 50528-73-9|1-(Benzyloxy)-4-isocyanatobenzene|BLD Pharm [bldpharm.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. 1-Isocyanato-2-(phenoxymethyl)benzene, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 8. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

Methodological & Application

Application Note: Synthesis and Isolation of 1-Isocyanato-2-(phenoxymethyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale

The compound 1-Isocyanato-2-(phenoxymethyl)benzene (CAS: 910037-00-2)[1] is a highly reactive building block utilized in medicinal chemistry and polymer science. As an aromatic isocyanate, it serves as a critical electrophilic intermediate for the synthesis of unsymmetrical ureas, carbamates, and nitrogen-containing heterocycles.

While historical methods for isocyanate synthesis relied on highly toxic phosgene gas, modern pharmaceutical development heavily favors triphosgene (bis(trichloromethyl) carbonate, BTC) [2]. Triphosgene is a crystalline solid that provides three equivalents of phosgene in situ, offering a drastically improved safety profile, easier handling, and precise stoichiometric control[3]. This application note details a self-validating, high-yield protocol for converting 2-(phenoxymethyl)aniline to its corresponding isocyanate using triphosgene.

Mechanistic Pathway & Causality (E-E-A-T Insights)

Understanding the reaction kinetics and intermediate states is critical for preventing side reactions. The transformation of a primary aromatic amine to an isocyanate proceeds via a carbamoyl chloride intermediate .

The Causality of "Inverse Addition"

A common failure mode in isocyanate synthesis is the formation of a symmetrical urea byproduct. This occurs when the highly nucleophilic unreacted starting amine attacks the newly formed isocyanate product.

-

Standard Addition (Prone to failure): Adding triphosgene to a solution of the amine results in a temporary excess of amine, driving urea formation.

-

Inverse Addition (The Solution): By adding the amine and base mixture dropwise into a solution of triphosgene, the local concentration of phosgene always remains in vast excess relative to the amine. This kinetic control traps the amine as the carbamoyl chloride, strictly preventing urea dimerization[4].

The Role of the Base

A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to scavenge the hydrogen chloride (HCl) generated during both the initial nucleophilic attack and the subsequent elimination step. Failure to adequately scavenge HCl leads to the precipitation of the unreactive amine hydrochloride salt, stalling the reaction.

Figure 1: Mechanistic pathway of triphosgene-mediated isocyanate synthesis.

Materials and Safety Equipment

⚠️ CRITICAL SAFETY WARNING: Triphosgene generates phosgene gas upon reaction or exposure to moisture. All operations must be conducted in a certified fume hood. The exhaust from the reaction setup and rotary evaporator must be vented through a scrubber containing 10% aqueous NaOH or saturated aqueous ammonia to neutralize any escaping phosgene[5][6].

Reagents:

-

Starting Material: 2-(phenoxymethyl)aniline (1.0 eq, 10.0 mmol)

-

Reagent: Triphosgene (0.35 - 0.40 eq, 3.5 - 4.0 mmol) (Note: 0.33 eq is theoretical; a slight excess ensures complete conversion)

-

Base: Triethylamine (TEA) or DIPEA (2.5 eq, 25.0 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (moisture < 50 ppm)

Experimental Protocol

Step-by-Step Methodology

Step 1: System Preparation and Purge

-

Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

-

Connect the flask's exhaust to a bubbler leading into a 10% aqueous NaOH scrubbing bath. Flush the system with inert gas for 15 minutes.

Step 2: Electrophile Solution Setup

-

Dissolve triphosgene (1.04 g, 3.5 mmol) in 30 mL of anhydrous DCM inside the reaction flask.

-

Cool the solution to 0 °C using an ice-water bath and maintain vigorous stirring.

Step 3: Inverse Addition (Kinetic Control)

-

In a separate dry flask, dissolve 2-(phenoxymethyl)aniline (1.99 g, 10.0 mmol) and TEA (2.53 g, 3.48 mL, 25.0 mmol) in 20 mL of anhydrous DCM.

-

Transfer this amine/base solution to the addition funnel.

-

Add the amine/base solution dropwise to the triphosgene solution over 30–45 minutes. Maintain the internal temperature at 0 °C to control the exothermic formation of the carbamoyl chloride.

Step 4: Reaction Progression & Self-Validation

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 1 to 2 hours.

-

In-Process Quality Control (IPQC): Pull a 50 µL aliquot, dilute in anhydrous DCM, and analyze via FT-IR. The reaction is self-validating when the primary amine N-H stretches (~3300–3400 cm⁻¹) completely disappear, replaced by a massive, sharp isocyanate -N=C=O stretch at ~2250–2270 cm⁻¹ .

Step 5: Workup and Isolation

-

The reaction mixture will contain a heavy white precipitate of TEA·HCl. Filter the suspension through a pad of Celite under a blanket of inert gas (isocyanates are moisture-sensitive).

-

Wash the filter cake with 15 mL of cold, anhydrous DCM. (Safety Note: Quench the filter cake with aqueous ammonia immediately, as it may contain trapped phosgene equivalents[6]).

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-Isocyanato-2-(phenoxymethyl)benzene as a viscous oil or low-melting solid.

Figure 2: Experimental workflow for the safe synthesis and isolation of the isocyanate.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required to maximize the yield of the target isocyanate while suppressing urea formation.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Reaction |

| 2-(phenoxymethyl)aniline | 199.25 | 1.00 | 1.99 g | Nucleophile (Starting Material) |

| Triphosgene | 296.75 | 0.35 | 1.04 g | Electrophile (Phosgene Source) |

| Triethylamine (TEA) | 101.19 | 2.50 | 2.53 g (3.48 mL) | HCl Scavenger / Base |

| Anhydrous DCM | 84.93 | N/A | 50.0 mL total | Aprotic Solvent |

| 1-Isocyanato-2-(phenoxymethyl)benzene | 225.24 | 1.00 | ~2.03 g (Expected 90% Yield) | Target Product |

Troubleshooting & E-E-A-T Insights

-

Observation of Symmetrical Urea: If FT-IR or LC-MS indicates the presence of a symmetrical urea byproduct, the local concentration of the amine was too high. Solution: Decrease the rate of the inverse addition in Step 3, ensure vigorous stirring, and verify that the triphosgene used has not degraded (triphosgene can degrade if exposed to atmospheric moisture over time).

-

Incomplete Conversion: If unreacted amine remains, the system may be wet. Water reacts rapidly with triphosgene to form

and HCl, consuming the electrophile before the amine can react. Solution: Strictly utilize anhydrous solvents and oven-dried glassware. -

Waste Quenching: Never dispose of triphosgene reaction waste directly into organic waste streams. Always quench reaction vessels, filter cakes, and rotary evaporator bump traps with saturated aqueous ammonia or primary amines (like butylamine) to destroy residual phosgene[7].

References

-

A versatile synthetic approach for the easy preparation, under smooth reaction conditions, of diverse classes of linear polymers bearing aliphatic or aromatic isocyanate groups RSC Advances URL: [Link]

-

A decade review of triphosgene and its applications in organic reactions National Institutes of Health (PMC) URL:[Link]

-

Using Triphosgene in the Lab - Safety Protocols University of Toronto, Department of Chemistry URL: [Link]

-